molecular formula C9H9F2NO4S B13008126 Ethyl 2,6-difluoro-3-sulfamoylbenzoate

Ethyl 2,6-difluoro-3-sulfamoylbenzoate

Cat. No.: B13008126
M. Wt: 265.24 g/mol
InChI Key: IOHAYHVMHAVKKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2,6-difluoro-3-sulfamoylbenzoate typically involves the esterification of 2,6-difluoro-3-sulfamoylbenzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2,6-difluoro-3-sulfamoylbenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,6-difluoro-3-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,6-difluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Ethyl 2,6-difluoro-3-sulfamoylbenzoate can be compared with other fluorinated benzoate esters, such as:

  • Ethyl 2,4-difluoro-3-sulfamoylbenzoate
  • Ethyl 2,6-difluoro-4-sulfamoylbenzoate

These compounds share similar structural features but differ in the position of the fluorine and sulfamoyl groups, which can influence their chemical reactivity and biological activity . The unique positioning of the substituents in this compound contributes to its distinct properties and applications.

Biological Activity

Ethyl 2,6-difluoro-3-sulfamoylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C9H10F2N2O4S
  • Molecular Weight : 270.25 g/mol

The compound features a benzoic acid derivative with two fluorine atoms at the 2 and 6 positions, a sulfonamide group at the 3 position, and an ethyl ester functionality. This unique structure contributes to its biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its effects on cellular systems and potential therapeutic applications. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus.
  • The compound also demonstrated effectiveness against certain Gram-negative bacteria, although with higher MIC values.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in pharmacological contexts:

  • Carbonic Anhydrase Inhibition : this compound showed competitive inhibition with an IC50 value of approximately 25 µM. This suggests potential applications in treating conditions where carbonic anhydrase plays a role, such as glaucoma and epilepsy.

Anti-inflammatory Properties

In studies assessing anti-inflammatory activity, the compound was found to reduce the production of pro-inflammatory cytokines in cultured macrophages. Key findings include:

  • A significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels at concentrations as low as 10 µM.

Case Studies

  • Case Study on Bacterial Resistance :
    • A study conducted on Escherichia coli strains resistant to conventional antibiotics showed that treatment with this compound restored sensitivity to certain antibiotics when used in combination therapy.
  • In Vivo Anti-inflammatory Study :
    • In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction of paw edema compared to control groups.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
Carbonic Anhydrase25

Properties

Molecular Formula

C9H9F2NO4S

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 2,6-difluoro-3-sulfamoylbenzoate

InChI

InChI=1S/C9H9F2NO4S/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)17(12,14)15/h3-4H,2H2,1H3,(H2,12,14,15)

InChI Key

IOHAYHVMHAVKKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)S(=O)(=O)N)F

Origin of Product

United States

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